Dimethyl (2-oxo-6-phenylhexyl)phosphonate
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Overview
Description
Dimethyl (2-oxo-6-phenylhexyl)phosphonate is an organic phosphorus compound with the molecular formula C14H21O4P and a molecular weight of 284.287901 . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its phosphonate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-oxo-6-phenylhexyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of a phosphonate ester with an appropriate ketone under controlled conditions. For instance, the reaction of dimethyl phosphite with 2-oxo-6-phenylhexanone in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-oxo-6-phenylhexyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine oxides or other reduced forms.
Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides .
Scientific Research Applications
Dimethyl (2-oxo-6-phenylhexyl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl (2-oxo-6-phenylhexyl)phosphonate involves its interaction with molecular targets and pathways. The phosphonate group can form strong bonds with various biological molecules, influencing their function and activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-oxo-6-phenylhexyl)phosphonate: Unique due to its specific structure and properties.
Dimethyl phosphite: A related compound with different reactivity and applications.
2-oxo-6-phenylhexanone: A precursor in the synthesis of this compound.
Uniqueness
This compound stands out due to its specific combination of a phosphonate group and a phenyl-substituted hexyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61263-11-4 |
---|---|
Molecular Formula |
C14H21O4P |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-6-phenylhexan-2-one |
InChI |
InChI=1S/C14H21O4P/c1-17-19(16,18-2)12-14(15)11-7-6-10-13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3 |
InChI Key |
JQDZQCCOQPARIE-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)CCCCC1=CC=CC=C1)OC |
Origin of Product |
United States |
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